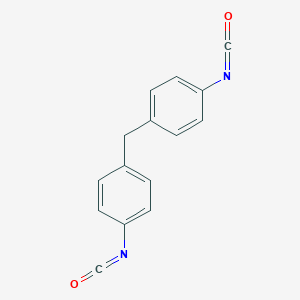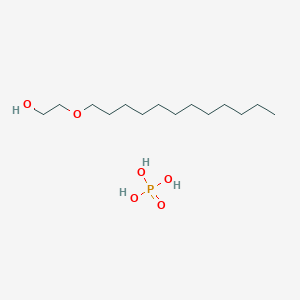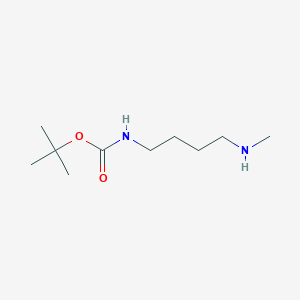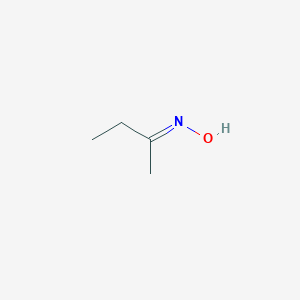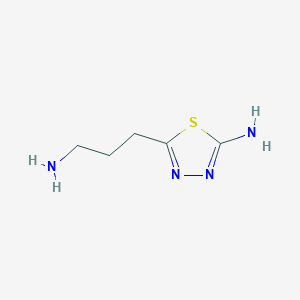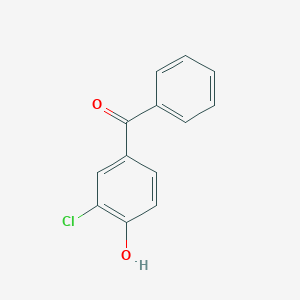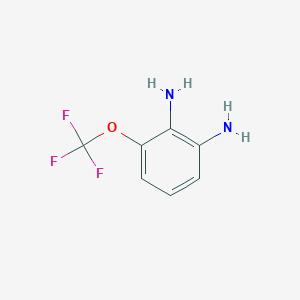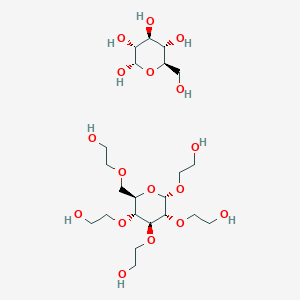
(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
説明
“(E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” is a chemical compound with the CAS Number: 1009307-13-4. Its molecular weight is 226.08 .
Molecular Structure Analysis
The molecular formula of this compound is C11H19BO4 . It contains a boron atom, which is part of a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This group is attached to an acrylate ester (ethyl 3-acrylate), forming the complete structure .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 and a boiling point of 236.8±42.0 °C at 760 mmHg . It also has a molar refractivity of 59.7±0.4 cm3 .科学的研究の応用
Synthesis and Characterization
- Synthetic Methodologies : The compound has been utilized in the synthesis of various (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation. This method is particularly effective for arylbromides with sulfonyl groups (Takagi & Yamakawa, 2013).
- Material Characterization : Detailed characterization, including crystal structure and Density Functional Theory (DFT) studies, has been conducted on related compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole (Liao et al., 2022).
Applications in Polymer Science
- Polymer Synthesis : This compound plays a role in synthesizing polymers like 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, which are useful in electron transport materials (Zha Xiangdong et al., 2017).
- Polymer Research : The compound has been used in the RAFT synthesis of acrylic polymers containing diol or dioxane groups, demonstrating its utility in creating specialized polymers with specific properties (Wang et al., 2012).
Medicinal Chemistry and Biochemistry
- Kinetic Studies : It has been used to study rates of binding to glutathione and protein, providing insights into how certain compounds interact with biological molecules (Potter & Tran, 1992).
Chemical Synthesis and Analysis
- Advanced Synthesis Techniques : The compound is involved in innovative synthesis techniques like Water-Mediated Three-Component Wittig–SNAr Reactions, showcasing its versatility in complex chemical reactions (Xu et al., 2015).
- Mass Spectrometry Analysis : It has been a subject in mass spectrometry studies, helping to understand the structure and properties of electroluminescent materials (Hou Qiong, 2002).
作用機序
Target of Action
Compounds with similar structures, such as tetramethyl-1,3,2-dioxaborolane derivatives, are known to be involved in various chemical reactions, including borylation and coupling reactions .
Mode of Action
It is known that boronic esters, such as this compound, can form boronate complexes with diols and polyols in biological systems, which may influence their interactions with target molecules .
Action Environment
The action, efficacy, and stability of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate can be influenced by various environmental factors. These may include pH, temperature, the presence of other molecules, and the specific characteristics of the biological system in which the compound is present .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, H332, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, harm if inhaled, and respiratory irritation respectively .
特性
IUPAC Name |
ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDDITJXZPTHFE-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009307-13-4 | |
| Record name | (E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



